molecular formula C14H20O3 B13687587 Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate

Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate

Cat. No.: B13687587
M. Wt: 236.31 g/mol
InChI Key: VDKQYKIGZWXMNR-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a molecular formula of C14H20O3 and a molecular weight of 236.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(4-isopropylphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which can interact with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate is unique due to the presence of both a hydroxyl group and an isopropyl group, which can influence its reactivity and interactions with biological systems. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(4-propan-2-ylphenyl)propanoate

InChI

InChI=1S/C14H20O3/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3/h5-8,10,13,15H,4,9H2,1-3H3

InChI Key

VDKQYKIGZWXMNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C(C)C)O

Origin of Product

United States

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